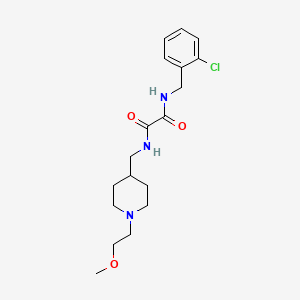

N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(2-Chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative with a molecular structure featuring:

- N2-substituent: A (1-(2-methoxyethyl)piperidin-4-yl)methyl group, contributing solubility via the methoxyethyl moiety and conformational flexibility through the piperidine ring.

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O3/c1-25-11-10-22-8-6-14(7-9-22)12-20-17(23)18(24)21-13-15-4-2-3-5-16(15)19/h2-5,14H,6-13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIGUFHBVMSLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

Formation of the piperidine derivative: The piperidine ring is functionalized with a methoxyethyl group through nucleophilic substitution reactions.

Coupling reaction: The final step involves the coupling of the 2-chlorobenzylamine with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations :

- Substituent Positional Effects : The target compound’s 2-chlorobenzyl group differs from the 4-chlorophenyl groups in compounds 8 and 11 , which may alter steric and electronic interactions in biological targets .

- Solubility Modifiers : The methoxyethyl group in the target compound contrasts with hydroxyethyl or methoxyphenethyl groups in others, influencing logP and bioavailability .

- Synthetic Efficiency : Yields for oxalamides vary widely (23–83%), suggesting that steric hindrance or isomer separation (e.g., compound 15 in at 53% yield) may challenge synthesis.

Antiviral Activity:

- HIV Entry Inhibition : Compounds 8 and 11 () inhibit HIV by targeting the CD4-binding site. Their thiazol-piperidine motifs may mimic CD4’s binding interface, while the 4-chlorophenyl group enhances hydrophobic interactions . The target compound’s 2-chlorobenzyl group could offer similar benefits but with distinct spatial orientation.

- CD4-Mimetic Compounds: BNM-III-170 () incorporates a guanidinomethyl group for charge complementarity with HIV gp120.

Enzyme Inhibition and Metabolism:

- CYP Inhibition : S5456 (), a related oxalamide, inhibits CYP3A4 by 51% at 10 µM. The target compound’s methoxyethyl group may reduce CYP affinity compared to pyridinyl or benzyl substituents .

- Safety Margins: Flavoring oxalamides like S336 exhibit high NOELs (>100 mg/kg bw/day), indicating that structural modifications (e.g., methoxy vs. halogenated groups) can mitigate toxicity .

Physicochemical and Toxicological Profiles

- Metabolic Stability : Methoxyethyl and piperidine groups may reduce oxidative metabolism compared to hydroxyethyl or thiazole-containing analogs, as seen in compound 8 .

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N'-[(2-chlorophenyl)methyl]-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide. Its molecular formula is C18H26ClN3O3, with a molecular weight of approximately 367.87 g/mol. The structural features include:

- Chlorobenzyl group : Contributes to lipophilicity and potential receptor interactions.

- Piperidine moiety : Known for enhancing biological activity through interactions with various receptors.

- Oxalamide linkage : Imparts stability and can facilitate binding to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as a modulator of enzyme activity or receptor function, influencing various metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

- Receptor Binding : The piperidine ring may interact with neurotransmitter receptors, which can influence neurological functions and offer insights into its use in neuropharmacology.

Biological Activity and Efficacy

Numerous studies have investigated the biological activity of this compound, revealing promising results:

- Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

- Cytotoxicity : Research indicates that the compound may possess cytotoxic effects on certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

| Study | Findings |

|---|---|

| Antimicrobial Efficacy Study | Demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli at low concentrations. |

| Cytotoxicity Assessment | Showed IC50 values indicating effective cytotoxicity against human cancer cell lines (e.g., HeLa cells), suggesting potential use in oncology. |

| Neuropharmacological Investigation | Found to enhance neurotransmitter release in neuronal cultures, indicating possible applications in treating neurodegenerative diseases. |

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2-methoxybenzyl)-N2-((1-(piperidin-4-yl)methyl)oxalamide | Methoxybenzyl group instead of chlorobenzyl | Lower antimicrobial activity than the chlorobenzyl variant |

| N1-(4-fluorobenzyl)-N2-((1-(piperidin-4-yl)methyl)oxalamide | Fluorobenzyl group | Enhanced solubility but reduced cytotoxicity compared to the chlorobenzyl variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.